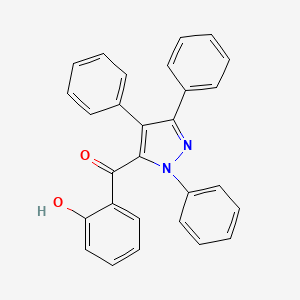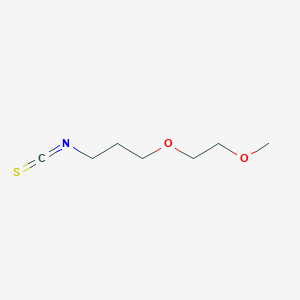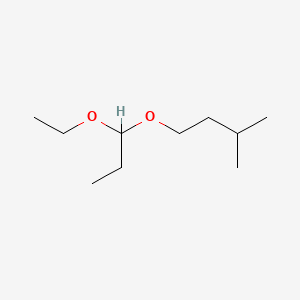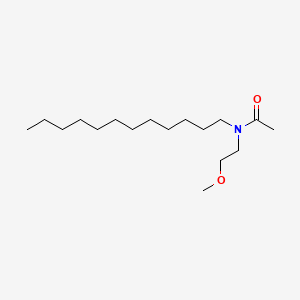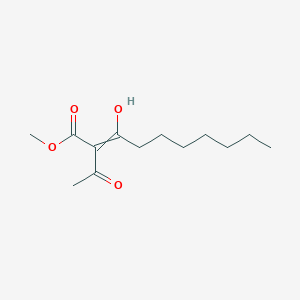
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is a complex organophosphorus compound that features palladium as the central metal atom coordinated with triphenylphosphine ligands. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium typically involves the reaction of palladium salts with triphenylphosphine under controlled conditions. One common method is the reduction of palladium(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for mixing and temperature control is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and halide salts.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Aplicaciones Científicas De Investigación
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism by which palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired product and regenerating the palladium(0) species.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium complex with similar catalytic properties.
Bis(triphenylphosphine)palladium(II) chloride: A palladium(II) complex used in similar catalytic applications.
Uniqueness
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various organic transformations.
Propiedades
Número CAS |
153986-50-6 |
|---|---|
Fórmula molecular |
C37H30OP2Pd+2 |
Peso molecular |
659.0 g/mol |
Nombre IUPAC |
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium |
InChI |
InChI=1S/C37H30OP2.Pd/c38-37(39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+2; |
Clave InChI |
RESUPJNNLDIZSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


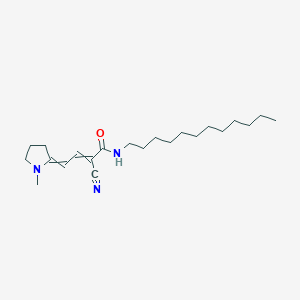
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
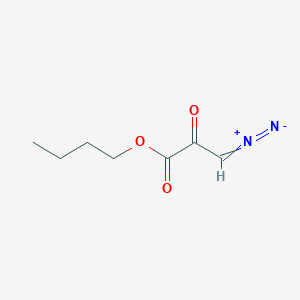

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
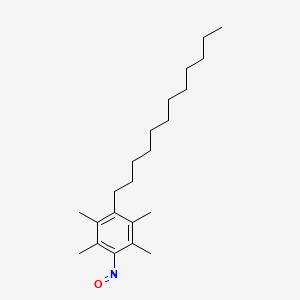
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

